Guanidinohydantoin

説明

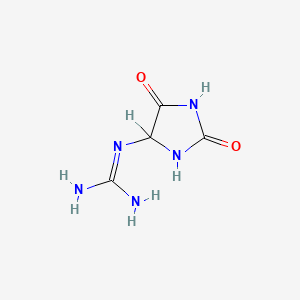

Structure

2D Structure

3D Structure

特性

CAS番号 |

104184-01-2 |

|---|---|

分子式 |

C4H7N5O2 |

分子量 |

157.13 g/mol |

IUPAC名 |

2-(2,5-dioxoimidazolidin-4-yl)guanidine |

InChI |

InChI=1S/C4H7N5O2/c5-3(6)7-1-2(10)9-4(11)8-1/h1H,(H4,5,6,7)(H2,8,9,10,11) |

InChIキー |

AVOMHQCKYPXFNU-UHFFFAOYSA-N |

正規SMILES |

C1(C(=O)NC(=O)N1)N=C(N)N |

製品の起源 |

United States |

Mechanistic Pathways of Guanidinohydantoin Formation and Transformation

Formation from Guanine (B1146940) and its Primary Oxidation Products

The biogenesis of Guanidinohydantoin is intricately linked to the oxidative degradation of guanine. Guanine, being the most easily oxidized of the DNA bases, is a primary target for reactive oxygen species (ROS). nih.govmdpi.com The initial product of guanine oxidation is often 8-oxo-7,8-dihydroguanine (8-oxoG), which is itself more susceptible to further oxidation than guanine. nih.govnih.gov This subsequent oxidation of 8-oxoG leads to the formation of several hyperoxidized products, including this compound and Spiroiminodihydantoin (Sp). nih.govnih.govnih.gov

Genesis from 8-Oxo-7,8-dihydroguanine (8-oxoG)

8-oxo-7,8-dihydroguanine (8-oxoG) is a major and well-studied biomarker of oxidative DNA damage. nih.govnih.gov It is formed when guanine reacts with hydroxyl radicals or singlet oxygen. nih.gov Due to its lower redox potential compared to guanine, 8-oxoG is readily oxidized further. nih.gov The oxidation of 8-oxoG can proceed through a common intermediate, 5-hydroxy-8-oxoguanine (5-OH-OG). nih.gov This intermediate is a critical branch point, leading to the formation of either this compound or Spiroiminodihydantoin. nih.govwayne.edu The pathway to this compound from 5-OH-OG involves hydration and subsequent loss of carbon dioxide. nih.govwayne.edu The ratio of this compound to Spiroiminodihydantoin formed is dependent on factors such as pH and temperature. nih.gov

Conversion from Spiroiminodihydantoin (Sp)

This compound can also be formed directly from Spiroiminodihydantoin (Sp), another secondary oxidation product of guanine. nih.govnih.gov This conversion is a slow process that is significantly accelerated in the presence of acid. nih.govnih.gov

The transformation of Spiroiminodihydantoin to this compound is highly sensitive to pH. nih.gov Experimental observations have shown that the conversion is accelerated under acidic conditions. nih.govnih.gov At a low pH of 1.5, the half-life for the conversion of the Sp nucleoside to the Gh nucleoside is approximately nine days at room temperature. nih.gov The reaction rate decreases dramatically as the pH is raised to 2 or 2.5. nih.gov At a pH of 5.3, which mimics conditions used for nuclease digestion, no significant increase in this compound formation is detected, even at 37°C overnight. nih.gov This pH dependence is critical for the accurate quantification of these lesions in DNA samples, as acidic conditions during sample handling can artificially inflate the levels of this compound. nih.govnih.gov

Computational studies support a mechanism for the acid-catalyzed conversion of Spiroiminodihydantoin to this compound that involves proton-assisted hydration. nih.govnih.gov The favored pathway begins with the protonation of the C6 carbonyl group of Spiroiminodihydantoin. This is followed by the addition of a water molecule to form a gem-diol intermediate. nih.govnih.gov This hydration step leads to the opening of the iminohydantoin ring. nih.govnih.gov

| Step | Process | Description |

| 1 | Proton-Assisted Hydration | The C6 carbonyl group of Spiroiminodihydantoin is protonated, facilitating the addition of a water molecule to form a gem-diol. |

| 2 | Ring Opening | The formation of the gem-diol leads to the opening of the iminohydantoin ring, creating a β-ketoacid-like intermediate. |

| 3 | Decarboxylation | The intermediate undergoes decarboxylation, releasing a molecule of carbon dioxide and forming a this compound enol. |

| 4 | Tautomerization | The enol form of this compound tautomerizes to the more stable keto form, which is the final product. |

Influence of Oxidant Systems on this compound Biogenesis

The specific type of oxidant system involved in the oxidative stress event can influence the relative yields of this compound and other guanine oxidation products. For instance, in iron- or copper-mediated Fenton reactions with 8-oxoGua and hydrogen peroxide, oxidised this compound (Ghox) was identified as the major product. rsc.org However, when 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodGuo) was subjected to the same conditions, Spiroiminodihydantoin was the major product, indicating that the presence of the deoxyribose moiety influences the reaction outcome. rsc.org

Furthermore, the reaction of duplex DNA with Cr(VI) and ascorbate, which generates high-valent chromium, leads to the formation of Spiroiminodihydantoin and 8-oxoG. nih.gov While this compound can also be a product of this oxidation, it is generally formed under more acidic conditions, whereas Spiroiminodihydantoin predominates at neutral pH. nih.gov Different reactive oxygen species, such as those generated by peroxynitrite, singlet oxygen, and γ-radiation, also produce varying distributions of guanine oxidation products, including this compound. acs.org

The following table summarizes the major guanine oxidation products observed with different oxidant systems:

| Oxidant System | Major Guanine Oxidation Products | Reference |

| Iron/Copper + H₂O₂ (on 8-oxoGua) | Oxidised this compound (Ghox) | rsc.org |

| Iron/Copper + H₂O₂ (on 8-oxodGuo) | Spiroiminodihydantoin (Sp) | rsc.org |

| Cr(VI) + Ascorbate (at neutral pH) | Spiroiminodihydantoin (Sp), 8-oxo-2′-deoxyguanosine | nih.gov |

| Peroxynitrite, Singlet Oxygen, γ-Radiation | Varying distributions of 8-oxodG, Sp, Gh, and Oxazolone | acs.org |

This highlights that the specific chemical environment and the nature of the oxidizing agent play a crucial role in determining the pathway of guanine oxidation and the resulting product profile.

Formation via Chromate (B82759) Oxidation

The oxidation of guanine by chromate [Cr(VI)] represents a complex process involving intermediate chromium species. While Cr(VI) itself does not directly react with DNA, its cellular reduction generates highly reactive intermediates, including Cr(V) and Cr(IV), which are potent oxidizing agents. nih.gov The formation of this compound from guanine through chromate-mediated oxidation is understood to proceed through a multi-step mechanism.

Initially, guanine is oxidized to 8-oxo-7,8-dihydroguanine (8-oxoG). This lesion is more susceptible to further oxidation than the parent guanine. nih.gov High-valent chromium complexes, particularly Cr(V), have been shown to specifically oxidize 8-oxoG, leading to the formation of both this compound and another oxidized lesion, spiroiminodihydantoin (Sp). nih.govumt.edu

A proposed reaction scheme suggests that the formation of these lesions from guanine involves sequential one-electron oxidations, potentially mediated by Cr(IV). nih.gov The pathway leading to this compound is notably favored under acidic conditions. nih.gov In contrast, at neutral pH, the formation of spiroiminodihydantoin is often the predominant outcome. nih.gov The interaction of high-valent chromium with 8-oxoG is a critical step in the genotoxicity of chromate, with the resulting this compound lesions contributing to G→T transversions. wikipedia.org

Table 1: Key Factors in Chromate-Induced this compound Formation

| Factor | Role in this compound Formation |

| Chromium Oxidation State | Cr(V) and Cr(IV) are the primary oxidants of guanine and 8-oxoG. nih.govumt.edu |

| 8-oxo-7,8-dihydroguanine (8-oxoG) | A key intermediate that is further oxidized to form this compound. nih.gov |

| pH | Acidic conditions favor the formation of this compound over spiroiminodihydantoin. nih.gov |

Generation by Peroxynitrite, Singlet Oxygen, and Gamma Radiation

This compound can also be formed through the action of other potent oxidizing agents, including peroxynitrite, singlet oxygen, and gamma radiation. Each of these agents initiates the oxidation of guanine through distinct chemical mechanisms.

Peroxynitrite (ONOO⁻) , a reactive nitrogen species, induces damage to DNA bases, with guanine being a primary target. The products of peroxynitrite-mediated oxidation of 8-oxoG are dependent on the oxidant flux. At low fluxes of peroxynitrite, this compound and spiroiminodihydantoin are the predominant products. nih.gov However, at high fluxes, other products such as dehydrothis compound (DGh) are favored. nih.gov

Singlet oxygen (¹O₂) , an electronically excited state of molecular oxygen, reacts with guanosine (B1672433) to form this compound in a pH-dependent manner. nih.gov In aqueous solutions, the oxidation of guanosine by singlet oxygen yields spiroiminodihydantoin as the major product at a pH greater than 7. Conversely, at a pH below 7, this compound becomes the principal product. nih.gov Isotope labeling studies have confirmed that one oxygen atom in the this compound molecule is derived from singlet oxygen and the other from water. nih.gov

Gamma radiation generates hydroxyl radicals (•OH) in aqueous solutions, which are highly reactive and can oxidize DNA bases. acs.org Guanine is a major target for these radicals, and its oxidation can lead to the formation of this compound, among other products. acs.orgnih.gov Comparative studies have shown that gamma radiation, similar to peroxynitrite and singlet oxygen, can induce the formation of this compound in DNA. acs.org

Table 2: Formation of this compound by Different Oxidizing Agents

| Oxidizing Agent | Key Mechanistic Features | Predominant Conditions for Gh Formation |

| Peroxynitrite | Flux-dependent product formation from 8-oxoG oxidation. nih.gov | Low oxidant flux. nih.gov |

| Singlet Oxygen | pH-dependent reaction with guanosine. nih.gov | pH < 7. nih.gov |

| Gamma Radiation | Generation of hydroxyl radicals that oxidize guanine. acs.org | N/A |

Characterization of Intermediate Species in this compound Formation

The elucidation of the mechanistic pathways leading to this compound has been greatly aided by the characterization of key intermediate species. These transient molecules provide critical insights into the reaction steps involved in the oxidation of guanine.

Studies on Oxidized this compound (Ghox) Intermediates

Oxidized this compound (Ghox) has been identified as a significant intermediate in the formation of more stable guanine oxidation products. Studies involving the iron- and copper-mediated Fenton oxidation of 8-oxo-7,8-dihydroguanine (8-oxoGua) have shown that Ghox is the major product of this reaction at both pH 7 and pH 11. rsc.orgresearchgate.net

The proposed mechanism for the formation of Ghox involves the one-electron oxidation of 8-oxoGua by the metal species, which leads to the reactive intermediate 8-oxoGua•+. This radical cation readily undergoes further oxidation to yield Ghox. rsc.orgresearchgate.net Interestingly, when 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) is subjected to the same oxidation conditions, Ghox is not the primary product; instead, spiroiminodihydantoin is formed. This suggests that the presence of the 2'-deoxyribose moiety influences the reaction pathway. rsc.orgresearchgate.net Further degradation of Ghox can lead to the formation of oxaluric acid. rsc.org

Elucidation of Dehydro-Guanidinohydantoin Structures

Dehydro-guanidinohydantoin is another important intermediate in the oxidative degradation of guanine. The structure of a dehydro-guanidinohydantoin derivative was elucidated following the oxidation of guanine within a dinucleoside monophosphate, d(GpT), by a metal-oxo porphyrin. acs.orgnih.gov

The characterization of this derivative was achieved using proton nuclear magnetic resonance (¹H NMR) spectroscopy. acs.orgnih.gov The proposed structure was further confirmed by its chemical transformation upon hydrolysis at ambient temperature into a linear oxaluric acid derivative. acs.orgnih.gov Labeling experiments using H₂¹⁸O supported the proposed mechanism of its formation. acs.orgnih.gov Dehydrothis compound has also been identified as an oxidation product of guanine in quadruplex DNA structures. nih.gov The formation of these intermediates is crucial for understanding the complete picture of guanine oxidation and its biological consequences.

Table 3: Characterized Intermediates in this compound Formation

| Intermediate | Method of Generation | Characterization Techniques | Key Findings |

| Oxidized this compound (Ghox) | Iron/copper-mediated Fenton oxidation of 8-oxoGua. rsc.orgresearchgate.net | Not specified | Major product of 8-oxoGua oxidation; precursor to oxaluric acid. rsc.org |

| Dehydro-guanidinohydantoin | Metal-oxo porphyrin oxidation of guanine in d(GpT). acs.orgnih.gov | ¹H NMR, Mass Spectrometry, Chemical Transformation. acs.orgnih.gov | Structure confirmed; hydrolyzes to oxaluric acid. acs.orgnih.gov |

Computational and Theoretical Investigations of Guanidinohydantoin Chemistry

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the intricate reaction mechanisms involved in the formation of Guanidinohydantoin from the oxidation of guanine (B1146940).

DFT calculations have been instrumental in mapping the potential energy surfaces for the formation of this compound (Gh). acs.orgnih.govnih.govnih.gov These maps provide a detailed landscape of the energy changes that occur as reactants transform into products, revealing the most likely chemical routes.

One major pathway studied is the formation of Gh from 8-oxoguanine (8-oxoG), a common product of oxidative DNA damage. acs.orgnih.gov Computational studies have shown that Gh, along with spiroiminodihydantoin (Sp), is formed via a common intermediate, 5-hydroxy-8-oxoguanine (5-OH-OG). nih.gov The potential energy surface for the hydrolysis and decarboxylation of 5-OH-OG to yield Gh has been evaluated, indicating that cleavage of the N1-C6 bond is significantly favored over the C5-C6 bond cleavage. acs.orgnih.govwayne.edu

Another significant formation pathway that has been computationally explored is the conversion of spiroiminodihydantoin (Sp) to this compound (Gh) under acidic conditions. nih.govnih.gov The potential energy surface for this transformation was mapped using B3LYP density functional theory, revealing a favored mechanism involving proton-assisted steps. nih.govnih.gov

Table 1: Investigated Formation Pathways of this compound

| Precursor | Intermediate(s) | Key Steps | Conditions | Citations |

|---|---|---|---|---|

| 8-oxoguanine (8-oxoG) | 5-hydroxy-8-oxoguanine (5-OH-OG) | Hydrolysis, Decarboxylation, N1-C6 bond cleavage | Low pH, Low Temperature | acs.orgnih.govnih.gov |

| Spiroiminodihydantoin (Sp) | gem-diol, C4-carboxy-Gh, Gh enol | Proton-assisted hydration, Ring opening, Decarboxylation, Tautomerization | Acidic | nih.govnih.gov |

A key application of DFT is the modeling of transition states—the highest energy points along a reaction coordinate—and their associated energetic barriers. The height of this barrier determines the rate of a reaction. Calculations have provided specific energetic values for the steps involved in Gh formation. nih.gov

In the conversion of Sp to Gh, a favored mechanism involves proton-assisted water addition to form a gem-diol intermediate, followed by proton transfer and decarboxylation to yield a Gh enol. nih.gov The enol then undergoes tautomerization to the more stable keto form of Gh. nih.gov DFT calculations have quantified the energy barriers for these steps. For instance, the decarboxylation of the carboxylic acid intermediate to produce the protonated Gh enol has a calculated forward barrier height of 22.9 kcal/mol. nih.gov The subsequent enol-keto tautomerization to form protonated Gh has a predicted forward barrier of 24.3 kcal/mol. nih.gov

Table 2: Calculated Energetic Barriers for this compound Formation from Spiroiminodihydantoin

| Reaction Step | Transition State | Calculated Forward Barrier (kcal/mol) | Citation |

|---|---|---|---|

| Carboxylic acid intermediate → Protonated Gh enol | Decarboxylation | 22.9 | nih.gov |

| Protonated Gh enol → Protonated Gh (keto) | Enol-keto tautomerization | 24.3 | nih.gov |

Application of Solvation Models in Aqueous Environment Simulations

Chemical reactions in biological systems occur in an aqueous environment. Solvation models are crucial for accurately simulating these conditions, as the solvent can significantly influence reaction energetics and mechanisms. acs.orgnih.gov

Implicit solvation models, which treat the solvent as a continuous medium with a defined dielectric constant, are widely used in computational studies of this compound due to their efficiency. researchgate.net

The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a prominent method used in these simulations. acs.orgnih.govnih.gov It has been employed to map the potential energy surfaces for Gh formation, with calculations often performed at the B3LYP/aug-cc-pVTZ//B3LYP/6-31+G(d,p) level of theory to determine the relative energies of reactants, intermediates, and products in solution. nih.govnih.gov This approach helps to provide a more realistic representation of the reaction in a biological context. acs.orgnih.gov

The Solvation Model based on Density (SMD) is another widely used implicit solvation model. researchgate.netmarquette.edu It is designed to be a universal model applicable to any solvent and both ionic and neutral solutes. marquette.edu The SMD model has been used in conjunction with the ωB97XD functional to study the formation of various guanine oxidation products, demonstrating its utility in these complex reaction systems. researchgate.net The choice of solvation model is critical, and studies suggest that SMD can be a robust choice for a wide range of organic compounds in water. core.ac.uk

Table 3: Common Computational Methods in this compound Studies

| Component | Method/Model | Basis Set | Application | Citations |

|---|---|---|---|---|

| DFT Functional | B3LYP | 6-31+G(d,p), aug-cc-pVTZ | Geometry optimization, Energy calculations | acs.orgnih.govnih.govnih.gov |

| DFT Functional | ωB97XD | 6-31+G(d,p) | Reaction pathway analysis | researchgate.net |

| Solvation Model | IEF-PCM | N/A | Simulating aqueous environment, Calculating solution-phase energies | acs.orgnih.govnih.govresearchgate.net |

| Solvation Model | SMD | N/A | Simulating aqueous environment, Calculating solvation free energies | researchgate.netmarquette.eduresearchgate.net |

Tautomeric Equilibria and Stability Analyses

Tautomers are isomers of a compound that readily interconvert, most commonly by the relocation of a proton. This compound can exist in multiple tautomeric forms, and understanding their relative stabilities is crucial for predicting its chemical behavior and biological interactions. nih.govnih.gov

DFT calculations have been employed to investigate the tautomeric landscape of this compound. In one comprehensive study, 112 possible tautomers of Gh were analyzed to identify the most stable forms. nih.gov

The results indicate that the amino tautomers of Gh are more stable than the imino tautomers. researchgate.net Furthermore, due to the flexibility of the guanidinium (B1211019) group, rotation around the N3-C4 bond leads to two distinct stable conformations, designated aGh1 and aGh2. nih.gov Computational analysis shows that the aGh1-R diastereoisomer is particularly stable in aqueous solution. researchgate.net The energy differences between these stable forms are subtle, suggesting that multiple conformations could coexist. For example, the R-diastereoisomer of aGh1 is only 0.56 kcal/mol more stable than the S-diastereoisomer, indicating both are likely to be present. researchgate.net Another study confirmed the tautomeric form of deoxyguanosine-Gh (dGh) used in their calculations via DFT geometric optimization. nih.gov

Table 4: Relative Stabilities of this compound Diastereoisomers and Conformers

| Tautomer/Conformer | Relative Energy (kcal/mol) | Stability Ranking | Basis of Comparison | Citation |

|---|---|---|---|---|

| aGh1-R | 0.00 | 1 (Most Stable) | Reference | researchgate.net |

| aGh1-S | 0.56 | 2 | Relative to aGh1-R | researchgate.net |

| aGh2-S | 1.75 | 3 | Relative to aGh1-S | researchgate.net |

| aGh1-R vs Imino Tautomers | ~6.00 kcal/mol more stable | More Stable | Relative to previously observed imino tautomers | researchgate.net |

Calculation of Acid-Base Equilibria and pKa Values

The determination of acid-base equilibria and associated pKa values is fundamental to understanding the chemical and biological behavior of DNA lesions. acs.org For guanine oxidation products, these values dictate the protonation state of the molecule under physiological conditions, which in turn influences molecular structure, hydrogen bonding capabilities, and reactivity. acs.orgwayne.edu Computational chemistry provides powerful tools to predict site-specific and global pKa values, offering insights that can be challenging to obtain experimentally. wayne.edu Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the acidic properties of this compound and related compounds. acs.orgnih.gov An efficient computational approach involves using a thermodynamic cycle combined with calculations of the free energies of different protonation and tautomeric states in both the gas phase and solution. wayne.edu

Site-Specific and Global pKa Predictions for this compound

Computational models have been developed to provide reliable predictions of the pKa values for complex molecules like this compound (Gh). acs.orgnih.gov One effective method utilizes B3LYP density functional theory with an Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) for solvation, which accounts for the influence of a solvent environment. acs.orgnih.govresearchgate.net This approach also incorporates Boltzmann weighting of the various possible tautomers to yield accurate global pKa values. wayne.eduacs.org

Through these computational techniques, two macroscopic or global pKa values have been calculated for this compound. acs.orgnih.govresearchgate.net The predicted values are 8.15 and 9.64. acs.orgnih.govresearchgate.net This trend in acidity is consistent with the experimentally determined pKa values of the parent structures that conceptually make up this compound: the guanidine (B92328) cation (pKa ≈ 13.7) and hydantoin (B18101) (pKa ≈ 9.16). acs.orgnih.govresearchgate.net The calculations provide a quantitative basis for understanding how the electronic environment of the fused ring system modulates the acidity of the respective functional groups.

| Compound | Predicted pKa1 | Predicted pKa2 | Computational Method |

|---|---|---|---|

| This compound (Gh) | 8.15 | 9.64 | B3LYP/IEF-PCM |

Comparative Acidity Studies with Related Guanine Oxidation Products

The acidity of this compound is often evaluated in comparison to other significant guanine oxidation products, such as spiroiminodihydantoin (Sp) and 8-oxo-7,8-dihydroguanine (8-oxoG), to understand their relative chemical behaviors. wayne.eduacs.org Computational studies reveal significant differences in acidity between these lesions. acs.orgnih.gov

The data suggests that the imide proton (at the N7 position in the original guanine structure) in spiroiminodihydantoin is considerably more acidic than the corresponding proton in this compound. acs.orgnih.govresearchgate.net This increased acidity in Sp is potentially due to through-space electronic effects exerted by the carbonyl group located at the C6 position. acs.orgnih.gov The calculated pKa for the deprotonation of the spiroiminodihydantoin cation (Sp+) to form neutral Sp is very close to the experimentally observed pKa for 8-oxoG, which is consistent with the structural similarities between Sp and 8-oxoG. acs.orgnih.gov In contrast, the protonated form of this compound is thermodynamically favored over the unprotonated species, a finding that aligns with the high experimental pKa of guanidine (13.8). nih.gov These computed differences in acidity may be indicative of the varying potential toxicities and mutagenicities of these DNA lesions in a biological context. wayne.eduacs.org

| Compound | Calculated/Experimental pKa | Value Type | Comment |

|---|---|---|---|

| This compound (Gh) | 8.15 / 9.64 | Calculated | Two global pKa values were predicted. acs.org |

| Spiroiminodihydantoin (Sp) | ~0.5 | Calculated | Refers to the pKa for the Sp cation (Sp+ → Sp). nih.gov |

| 8-oxo-7,8-dihydroguanine (8-oxoG) | -0.1 | Experimental | pKa (exp) for the cation. nih.gov |

| Guanidine (cation) | 13.7 | Experimental | Reference compound for the guanidino group in Gh. acs.org |

| Hydantoin | 9.16 | Experimental | Reference compound for the hydantoin ring in Gh. acs.org |

Advanced Analytical Methodologies for Guanidinohydantoin Detection and Structural Characterization

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific quantification of DNA adducts like Guanidinohydantoin. When coupled with liquid chromatography, it allows for the precise measurement of these lesions, even at low physiological levels.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful analytical method for the simultaneous analysis of this compound and other oxidized guanine (B1146940) lesions. nih.gov This technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. researchgate.net In this approach, the sample is first separated by LC, and the eluted components are then ionized by electrospray ionization (ESI), which is a soft ionization technique that keeps large biomolecules intact. youtube.com The resulting ions are then analyzed by a tandem mass spectrometer, which allows for the selection of a specific precursor ion and the detection of its characteristic product ions, providing a high degree of confidence in the identification and quantification of the target analyte. semanticscholar.orgmdpi.com

For the analysis of this compound, isotope-dilution HPLC-tandem mass spectrometry is often employed to ensure accurate quantification. nih.gov This involves spiking the sample with a known amount of a stable isotope-labeled internal standard of this compound. acs.org The ratio of the signal from the endogenous analyte to that of the internal standard allows for precise quantification, correcting for any sample loss during preparation and analysis. The mass spectrometer is typically operated in the positive ion mode, with instrument parameters optimized for maximum sensitivity. nih.govacs.org

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI) | nih.govacs.org |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.govacs.org |

| Internal Standard | 13C, 15N-labeled this compound | nih.gov |

| Precursor Ion (m/z) | 274 (this compound) | nih.gov |

| Product Ion (m/z) | 158 (this compound) | nih.gov |

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective targeted mass spectrometry technique used for quantifying specific molecules. wikipedia.orgcreative-proteomics.com In an SRM experiment, the first stage of the mass spectrometer is set to select a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. nih.gov The second stage of the mass spectrometer is then set to detect a specific fragment ion. nih.gov This specific precursor-to-product ion transition is highly characteristic of the target analyte, providing excellent selectivity and reducing background noise. nih.gov

The use of SRM is crucial for the accurate quantification of this compound in complex mixtures, as it allows for the differentiation of the analyte from other co-eluting species. nih.gov By monitoring specific transitions for both the endogenous this compound and its stable isotope-labeled internal standard, precise and reliable quantification can be achieved. For instance, in the analysis of this compound, the SRM transition of m/z 274 → m/z 158 is monitored. nih.gov

The robust nature of LC-ESI-MS/MS with SRM makes it well-suited for the analysis of this compound in complex biological samples, such as DNA isolated from tissues. nih.gov For example, this methodology has been successfully applied to quantify the formation of this compound in calf thymus DNA treated with various oxidizing agents. acs.org In these studies, DNA is typically digested enzymatically to its constituent nucleosides before analysis. The high sensitivity of the method allows for the detection of very low levels of this compound, with a reported limit of detection of approximately 1 nucleoside per 107 nucleosides. nih.gov

| Oxidizing Agent | This compound Level (lesions per 108 nucleotides) | Source |

|---|---|---|

| Background (untreated) | 0.52 ± 0.11 | acs.org |

| Peroxynitrite (low dose) | Increased significantly | nih.gov |

| Peroxynitrite (high dose) | Decreased from peak at low dose | nih.gov |

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures prior to its detection and quantification. These methods separate molecules based on their physicochemical properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of nucleic acid components, including modified nucleosides like this compound. springernature.comnih.govresearchgate.net In the context of this compound analysis, HPLC is used to separate the modified nucleoside from the canonical 2'-deoxyribonucleosides and other oxidation products. nih.govacs.org This separation is critical to prevent ion suppression effects in the mass spectrometer and to ensure accurate quantification. acs.org

Reversed-phase HPLC is a commonly used mode for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of isolated this compound fractions can be assessed by monitoring the UV absorbance profile during the HPLC run. acs.org

The integration of electrochemistry with liquid chromatography-mass spectrometry (EC-LC-MS) offers a powerful tool for studying the oxidation of guanine and its derivatives. nih.gov While direct application to this compound analysis is an emerging area, the technique holds significant promise. In an EC-LC-MS setup, an electrochemical cell is placed online before the LC-MS system. nih.gov This allows for the controlled electrochemical oxidation of guanine or its precursors, mimicking in vivo oxidative processes. The resulting oxidation products, which would include this compound, can then be immediately separated by LC and identified by MS. nih.gov This integrated approach can provide valuable insights into the formation pathways of this compound and other oxidized guanine species.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of this compound and its impact on DNA conformation. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the definitive structural elucidation of organic molecules, including complex DNA adducts like this compound. wesleyan.eduresearchgate.netjchps.com It provides unparalleled insight into the atomic-level structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. wesleyan.edu The power of NMR lies in its ability to map out the precise connectivity of atoms and their spatial relationships within a molecule. wesleyan.edujchps.com

In the context of this compound, NMR is instrumental in confirming its formation and characterizing its structure when generated from guanine oxidation. Research involving the oxidation of a dinucleoside monophosphate d(GpT) has utilized NMR data, in conjunction with mass spectrometry, to propose the structure of a related dehydro-guanidinohydantoin product. nih.gov One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, while two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure.

Key 2D NMR techniques used for structural elucidation include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing crucial information about the molecule's stereochemistry and three-dimensional conformation.

The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus, allowing for the precise assignment of each atom within the this compound structure. jchps.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a this compound Moiety This table is illustrative, based on typical chemical shift ranges for similar functional groups. Actual values can vary based on solvent and molecular context.

| Proton Type | Representative Chemical Shift (ppm) |

| N-H (Amide/Imide) | 8.0 - 11.0 |

| N-H (Guanidinium) | 6.5 - 8.5 |

| C-H (Hydantoin Ring) | 4.0 - 5.5 |

When this compound is formed within a DNA strand, it can significantly alter the local and global conformation of the DNA double helix. Circular Dichroism (CD) spectroscopy is a highly sensitive optical technique used to investigate the secondary structures of chiral molecules like DNA. mdpi.comnih.gov It measures the differential absorption of left- and right-circularly polarized light, which provides a unique spectral signature for different DNA conformations such as B-form, A-form, and Z-form DNA, as well as non-canonical structures like G-quadruplexes. mdpi.comnih.gov

The formation of a bulky lesion like this compound can cause distortions in the DNA backbone, leading to changes in base stacking and helical parameters. These conformational changes are readily detectable by CD spectroscopy. mdpi.com For instance, the canonical B-form DNA typically exhibits a positive band around 275 nm and a negative band around 245 nm. The introduction of a this compound lesion could lead to a decrease in the intensity of these bands or a shift in their position, indicating a local disruption of the B-form helix. By comparing the CD spectrum of a this compound-containing DNA duplex to that of an unmodified duplex, researchers can gain valuable insights into the structural perturbations caused by the lesion. nih.gov

Table 2: Characteristic CD Spectral Features for Different DNA Conformations

| DNA Conformation | Positive Band Maximum (nm) | Negative Band Maximum (nm) |

| B-Form | ~275 | ~245 |

| A-Form | ~260 | ~210 |

| Z-Form | ~290 | ~260 |

| G-Quadruplex (Parallel) | ~264 | ~240 |

Utilization of Isotopomeric Internal Standards for Enhanced Accuracy

The accurate quantification of this compound in biological samples is essential for assessing levels of oxidative stress and DNA damage. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for this purpose due to its high sensitivity and specificity. To achieve the highest level of accuracy and precision, a technique known as isotope dilution mass spectrometry is employed, which relies on the use of isotopomeric internal standards. nih.govnih.gov

An isotopomeric internal standard is a version of the target analyte (this compound) in which one or more atoms have been replaced with a heavy stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). youtube.com These labeled compounds are chemically identical to the natural, "light" analyte and therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov

By adding a known amount of the isotopically labeled this compound standard to a sample at the very beginning of the analytical procedure, any sample loss during extraction, purification, or derivatization can be precisely corrected for. youtube.com The mass spectrometer can distinguish between the light (endogenous) and heavy (standard) forms of the analyte based on their mass difference. Quantification is then based on the ratio of the signal from the endogenous analyte to the signal from the isotopomeric internal standard. youtube.com This ratiometric measurement corrects for variations in sample recovery and matrix effects that can suppress or enhance the analyte signal, leading to significantly improved accuracy and reliability of the quantitative results. nih.gov The use of stable isotope-labeled internal standards is considered the gold standard for the quantification of DNA adducts. nih.govnih.gov

Synthetic Strategies for Guanidinohydantoin and Its Modified Nucleoside Derivatives

Chemical Synthesis of Guanidinohydantoin-Containing Oligonucleotides

The primary method for the chemical synthesis of oligonucleotides containing modified nucleobases is solid-phase phosphoramidite (B1245037) chemistry. figshare.comnih.gov This technique allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG) or polystyrene. nih.govbeilstein-journals.org While a specific protocol for the synthesis of a this compound phosphoramidite is not extensively detailed in publicly available literature, a general strategy can be outlined based on established methods for other modified nucleosides.

The successful incorporation of a modified nucleoside like this compound via the phosphoramidite method hinges on several key factors: the synthesis of the modified nucleoside, the protection of its reactive functional groups, conversion to a phosphoramidite building block, and its subsequent use in an automated DNA synthesizer.

Key Steps in the Chemical Synthesis:

Synthesis of the Protected this compound Nucleoside: The synthesis would begin with a suitable starting material, likely a protected guanosine (B1672433) derivative. The this compound moiety itself contains reactive groups that must be protected to prevent side reactions during oligonucleotide synthesis. The choice of protecting groups is critical; they must be stable throughout the synthesis cycles but readily removable at the end without degrading the oligonucleotide or the this compound lesion. nih.gov

Phosphoramidite Monomer Preparation: The protected this compound nucleoside is then converted into a phosphoramidite monomer. This involves reacting the 3'-hydroxyl group of the nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. mdpi.com The resulting phosphoramidite is the key building block for solid-phase synthesis.

Solid-Phase Oligonucleotide Synthesis: The synthesis of the oligonucleotide proceeds in a 3' to 5' direction on an automated synthesizer. beilstein-journals.org The process involves a cycle of four main steps for each nucleotide addition:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

Coupling: The protected this compound phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent like iodine in the presence of water.

Deprotection and Cleavage: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, phosphates, and the this compound moiety) are removed, typically using a basic solution such as ammonium (B1175870) hydroxide.

Purification: The final product, the this compound-containing oligonucleotide, is purified, often by high-performance liquid chromatography (HPLC), to isolate it from failed sequences and other impurities.

A critical challenge in synthesizing oligonucleotides with lesions like this compound is the potential instability of the modified base under the conditions of oligonucleotide synthesis and deprotection. Therefore, the selection of orthogonal protecting groups that can be removed under mild conditions is paramount to ensure the integrity of the final product.

Enzymatic and Chemoenzymatic Approaches for Incorporation

Enzymatic and chemoenzymatic methods provide powerful alternatives to purely chemical synthesis for incorporating modified nucleosides like this compound into oligonucleotides. These approaches leverage the high fidelity and specificity of DNA polymerases and ligases.

A key enzymatic strategy involves the use of DNA polymerases to incorporate a modified nucleoside triphosphate into a growing DNA strand. This method has been successfully applied for the incorporation of dehydrothis compound (dOGhTP), a precursor to this compound. The process typically involves a two-step polymerization reaction:

Single-Nucleotide Incorporation: A DNA template is designed with a specific base at the desired site of modification. A primer is annealed to this template, positioned one nucleotide before the target site. The reaction mixture includes a DNA polymerase (such as the Klenow fragment of E. coli DNA polymerase I) and the modified deoxynucleoside triphosphate (e.g., dOGhTP). The polymerase catalyzes the incorporation of the modified nucleotide opposite the template base. Research has shown that dOGhTP can be incorporated opposite cytosine.

Full-Length Extension: Following the successful incorporation of the single modified nucleotide, the remaining unmodified deoxynucleoside triphosphates (dNTPs) are added to the reaction. The polymerase then extends the primer to generate the full-length, double-stranded oligonucleotide containing a single, site-specific this compound lesion.

This enzymatic approach offers the advantage of producing oligonucleotides with high purity and site-specificity, particularly for modifications that might be sensitive to the harsh conditions of chemical synthesis.

Table 1: Comparison of Synthetic Strategies for this compound-Containing Oligonucleotides

| Feature | Chemical Synthesis (Phosphoramidite Method) | Enzymatic/Chemoenzymatic Incorporation |

| Principle | Stepwise addition of protected phosphoramidite monomers on a solid support. | DNA polymerase-mediated incorporation of modified nucleoside triphosphates. |

| Starting Materials | Protected this compound Phosphoramidite, Solid Support, Reagents. | DNA Template and Primer, DNA Polymerase, Modified dNTP (dOGhTP), Natural dNTPs. |

| Direction of Synthesis | 3' to 5' | 5' to 3' |

| Advantages | - High yield and scalability.- Automation is well-established.- Versatile for various modifications. | - High fidelity and site-specificity.- Milder reaction conditions.- Suitable for sensitive modifications. |

| Challenges | - Requires synthesis of stable phosphoramidite.- Protecting group strategy is crucial.- Potential for lesion degradation during deprotection. | - Requires synthesis of modified triphosphate.- Polymerase efficiency can vary with the modification.- Generally lower yields than chemical synthesis. |

Synthesis of Analogs for Mechanistic Probing

To fully understand the biological consequences of this compound, including its effects on DNA replication, transcription, and repair, it is often necessary to synthesize analogs of the lesion. These analogs can serve as mechanistic probes to dissect the roles of specific functional groups or conformational features of the lesion. The synthesis of such analogs often draws upon established principles of medicinal and synthetic organic chemistry.

The rationale for synthesizing this compound analogs includes:

Stabilizing the Lesion: this compound can exist in different isomeric forms and may be chemically labile under certain conditions. Synthesizing stable analogs can facilitate structural studies (e.g., by X-ray crystallography or NMR) and biochemical assays that require long incubation times.

Probing Enzyme-Lesion Interactions: By systematically modifying the structure of this compound, researchers can identify the key chemical features that are recognized by DNA repair enzymes or that cause DNA polymerases to stall.

Developing Inhibitors of DNA Repair: Analogs that are recognized but not processed by DNA repair enzymes can act as inhibitors of these pathways, which can be valuable tools for studying cellular repair mechanisms and potentially for therapeutic applications.

Examples of synthetic strategies for analogs that could be applied to this compound include:

C-Glycoside Analogs: In these analogs, the N-glycosidic bond connecting the nucleobase to the deoxyribose sugar is replaced with a more stable C-C bond. The synthesis of C-glycosides is a well-established field and could be adapted to create a non-hydrolyzable version of the this compound nucleoside. rsc.org

Carbocyclic Analogs: In carbocyclic nucleoside analogs, the furanose oxygen of the deoxyribose ring is replaced with a methylene (B1212753) group. This modification also confers resistance to enzymatic cleavage. The synthesis of carbocyclic analogs often involves complex multi-step organic synthesis. researchgate.netnih.gov

Modifications to the Hydantoin (B18101) Ring: The hydantoin ring of this compound could be modified to probe the importance of specific carbonyl groups or the guanidinium (B1211019) moiety. For example, one of the carbonyl groups could be reduced to a hydroxyl group or replaced with a different functional group.

The synthesis of these analogs would require bespoke synthetic routes, often involving many steps and careful purification. The resulting molecules would be invaluable for detailed mechanistic studies of how the cell responds to this form of oxidative DNA damage.

Future Directions and Emerging Research Avenues for Guanidinohydantoin Studies

Development of Novel High-Sensitivity Detection Methods

The accurate and sensitive detection of Guanidinohydantoin in biological samples is crucial for understanding its role in disease. While current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are valuable, there is a continuous drive to develop more sensitive and higher-throughput techniques. nih.govnih.gov Future research is likely to focus on the following areas:

Electrochemical Biosensors: These devices offer a promising platform for the rapid and sensitive detection of DNA damage. nih.govmdpi.com Future work could involve the development of biosensors with electrodes functionalized with specific recognition elements, such as antibodies or DNA glycosylases that specifically bind to this compound. creative-biolabs.com This would enable direct electrochemical detection of the lesion in DNA samples with high specificity.

Advanced Immunoassays: Enzyme-linked immunosorbent assays (ELISA) are widely used for the detection of modified DNA bases. nih.govnih.gov The development of monoclonal antibodies with high affinity and specificity for this compound would be a significant advancement. thermofisher.comqedbio.com This could lead to the creation of highly sensitive competitive ELISA kits for the quantification of this compound in various biological matrices, including urine and tissue extracts. nih.gov

Enhanced Mass Spectrometry Techniques: While LC-MS is a powerful tool, future developments could focus on improving its sensitivity and throughput for this compound analysis. This may involve the use of novel ionization techniques and high-resolution mass analyzers to improve the limits of detection and quantification. nih.gov Coupling these techniques with automated sample preparation would enable the analysis of a larger number of samples, which is crucial for epidemiological studies.

| Detection Method | Principle | Potential Advantages for this compound Detection |

| Electrochemical Biosensors | Measures changes in electrical properties upon binding of the target molecule to a functionalized electrode surface. nih.govmdpi.com | High sensitivity, real-time detection, and potential for miniaturization for point-of-care applications. creative-biolabs.com |

| Advanced Immunoassays (ELISA) | Utilizes specific antibodies to detect and quantify the target molecule. nih.gov | High specificity and suitability for high-throughput screening of biological samples. nih.gov |

| Enhanced Mass Spectrometry (LC-MS/MS) | Separates molecules by chromatography and identifies them based on their mass-to-charge ratio. nih.gov | High accuracy, and the ability to identify and quantify the lesion simultaneously. nih.gov |

Advanced Computational Modeling of Complex Biological Interactions

Computational modeling has become an indispensable tool for studying the intricate interactions of DNA lesions with biological macromolecules. Future research in this area will likely employ more sophisticated and powerful computational methods to unravel the behavior of this compound within the cellular environment.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of this compound within a DNA duplex and its interactions with DNA repair enzymes. nih.govbohrium.comscirp.org Future simulations could explore how the presence of this compound affects the local and global structure of DNA, and how these structural changes are recognized by repair proteins. nih.govmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: QM/MM methods allow for the study of chemical reactions, such as the enzymatic repair of this compound, with high accuracy. These models can be used to elucidate the reaction mechanisms of DNA glycosylases that recognize and excise this compound, providing a deeper understanding of their catalytic activity.

Free Energy Calculations: Advanced computational techniques can be used to calculate the binding free energies between this compound-containing DNA and various DNA repair proteins. This information is crucial for understanding the specificity of these interactions and for the rational design of inhibitors that could potentially modulate these repair pathways.

These computational approaches will be instrumental in interpreting experimental data and in generating new hypotheses about the biological consequences of this compound.

Exploration of this compound's Role in Specific Biochemical Pathways

This compound is recognized and processed by multiple DNA repair pathways, primarily Base Excision Repair (BER) and Nucleotide Excision Repair (NER). nih.govnih.govacs.org Future research will aim to dissect the intricate interplay between these pathways in the context of this compound repair and to understand the cellular consequences of its presence.

This compound, along with spiroiminodihydantoin, is a further oxidation product of 8-oxoguanine (8-oxoG), one of the most common oxidative DNA lesions. acs.orgnih.govacs.orgnih.govwikipedia.orgwikipedia.orgacs.org The repair of this compound is crucial, as failure to remove this lesion can lead to G to C and G to T transversions during DNA replication.

The primary enzyme responsible for the removal of this compound in the BER pathway is the DNA glycosylase NEIL1. wikipedia.orgmdpi.com However, it has been shown that this compound is also a substrate for the NER pathway, which typically repairs bulky, helix-distorting lesions. nih.govresearchgate.netresearchgate.net This dual recognition by two distinct repair pathways highlights the biological significance of this lesion.

Future research will likely focus on:

Competitive Repair Dynamics: Investigating the factors that determine whether this compound is repaired by BER or NER in a cellular context. acs.org This could involve studying the relative expression levels and activities of key BER and NER proteins in different cell types and under various physiological conditions.

Cellular Signaling Responses: Elucidating the downstream signaling pathways that are activated in response to the presence of this compound. This includes understanding how the cell cycle is regulated and whether apoptosis is induced when the repair of this lesion is overwhelmed.

Interaction with Transcription: Investigating the impact of this compound on the process of transcription. Studies have shown that this lesion can block the progression of RNA polymerase II, which could have significant consequences for gene expression. nyu.edu

| Biochemical Pathway | Key Proteins Involved | Cellular Consequence of this compound Presence |

| Base Excision Repair (BER) | NEIL1 DNA glycosylase wikipedia.orgmdpi.com | Removal of the damaged base, preventing mutations. |

| Nucleotide Excision Repair (NER) | XPC-RAD23B, XPA nih.govacs.org | Excision of a short oligonucleotide containing the lesion. |

| Transcription | RNA Polymerase II nyu.edu | Potential blockage of transcription, affecting gene expression. |

Design and Synthesis of this compound-Based Probes

The development of chemical probes that specifically target this compound or the proteins that interact with it would be a major breakthrough in the field. These probes would be invaluable tools for studying the localization, dynamics, and function of this lesion in living cells.

Fluorescent Probes: The synthesis of fluorescently labeled this compound analogues could enable the visualization of this lesion in real-time using advanced microscopy techniques. nih.govplos.orgacs.orgnih.gov These probes could be designed to exhibit a change in their fluorescence properties upon interaction with specific DNA repair enzymes, allowing for the development of assays to screen for inhibitors of these enzymes.

Affinity-Based Probes: The design and synthesis of this compound-containing oligonucleotides that can be used as affinity probes to isolate and identify proteins that bind to this lesion. This could lead to the discovery of novel proteins involved in the recognition and repair of this compound.

Isotopically Labeled this compound: The synthesis of this compound labeled with stable isotopes (e.g., 13C, 15N, 18O) is crucial for its use as an internal standard in quantitative mass spectrometry-based studies. openmedscience.comnih.govresearchgate.netnih.govmdpi.com These labeled compounds are essential for accurate and precise measurements of this compound levels in biological samples.

The design and synthesis of these probes will require a multidisciplinary approach, combining expertise in organic chemistry, biochemistry, and cell biology.

Q & A

Q. How should researchers document Gh-related experiments to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: provide raw data (e.g., HPLC chromatograms, MS spectra) in supplementary materials. Describe instrument parameters (e.g., column type, voltage settings) and computational inputs (e.g., DFT basis sets). For crystallography, deposit atomic coordinates in the Protein Data Bank (PDB) with detailed refinement statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。